molecular formula C14H20N2O7 B4041221 N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine;oxalic acid

N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine;oxalic acid

Cat. No.: B4041221
M. Wt: 328.32 g/mol
InChI Key: MNDRBWFWSPMPBW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a nitrophenoxy group

Scientific Research Applications

N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-nitrophenol reacts with N,N-dimethylbutan-1-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine exerts its effects involves interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-(4-nitrophenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.C2H2O4/c1-13(2)9-3-4-10-17-12-7-5-11(6-8-12)14(15)16;3-1(4)2(5)6/h5-8H,3-4,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRBWFWSPMPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=C(C=C1)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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